An In-depth Technical Guide to Oregon Green™ 488, SE
An In-depth Technical Guide to Oregon Green™ 488, SE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE), a versatile fluorescent dye widely utilized in biological research. It details the dye's physicochemical properties, provides established experimental protocols for its application, and illustrates relevant biological pathways and experimental workflows.
Core Properties of Oregon Green™ 488, SE
Oregon Green™ 488 is a bright, green-fluorescent dye notable for its high quantum yield and photostability. The succinimidyl ester (SE) moiety allows for the covalent attachment of the dye to primary amines on biomolecules, making it an excellent tool for labeling proteins, antibodies, and other amine-containing molecules. A key advantage of Oregon Green™ 488 is its low pKa of 4.7, which renders its fluorescence essentially pH-insensitive within the physiological range, a significant improvement over fluorescein.[1][2]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for Oregon Green™ 488, SE.
| Chemical Properties | |
| Molecular Formula | C₂₅H₁₃F₂NO₉ |
| Molecular Weight | 509.37 g/mol |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines |
| Solubility | Soluble in DMSO and DMF |
| Spectroscopic Properties | |
| Excitation Maximum (λex) | 496 nm |
| Emission Maximum (λem) | 524 nm |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.9 |
| Recommended Laser Line | 488 nm |
Experimental Protocols
Detailed methodologies for common applications of Oregon Green™ 488, SE are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Protein and Antibody Labeling
This protocol describes the covalent labeling of proteins, such as antibodies, with OG 488, SE.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Oregon Green™ 488, SE
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer. If the buffer pH is below 8.0, adjust to pH 8.3 with 1 M sodium bicarbonate.
-
Prepare Dye Stock Solution: Immediately before use, dissolve OG 488, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the reactive dye to the protein solution while gently stirring. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the brightly colored, labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm and 496 nm.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The ratio of dye concentration to protein concentration yields the DOL.
-
Cellular Staining for Fluorescence Microscopy
This protocol outlines the general procedure for staining cells with OG 488, SE-labeled probes.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
OG 488, SE-labeled antibody or other probe
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if targeting intracellular antigens
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization (for intracellular targets): Wash fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash cells with PBS and block with blocking buffer for 30-60 minutes to reduce non-specific binding.
-
Staining:
-
Dilute the OG 488, SE-labeled probe to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted probe for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for OG 488 (excitation ~490 nm, emission ~525 nm).
Flow Cytometry Staining
This protocol details the staining of suspended cells for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
OG 488, SE-conjugated antibody
-
Fixative (optional, e.g., 1% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in cold FACS buffer.
-
Blocking (optional but recommended): Incubate cells with an Fc receptor blocking agent to prevent non-specific antibody binding.
-
Staining:
-
Add the OG 488, SE-conjugated antibody at the predetermined optimal concentration.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation and resuspension.
-
Fixation (optional): If not analyzing immediately, resuspend the cells in a suitable fixative.
-
Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer equipped with a 488 nm laser and appropriate emission filters.
Visualizations
The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and experimental workflows involving OG 488, SE.
Epidermal Growth Factor Receptor (EGFR) Endocytosis and Signaling
Oregon Green™ 488 can be conjugated to Epidermal Growth Factor (EGF) to study its binding to the EGFR and subsequent endocytosis and signaling. This process is crucial for regulating cell growth, proliferation, and differentiation.[3][4][5][6]
Caption: EGFR signaling pathway initiated by OG 488-labeled EGF binding.
Experimental Workflow: Antibody Labeling and Immunofluorescence
This diagram outlines the key steps involved in labeling an antibody with OG 488, SE and its subsequent use in an immunofluorescence staining experiment.
References
- 1. GPCR signaling measurement and drug profiling with an automated live-cell microscopy system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-molecule analysis of fluorescently labeled G-protein–coupled receptors reveals complexes with distinct dynamics and organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 4. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endosomal Signaling of Epidermal Growth Factor Receptor Stimulates Signal Transduction Pathways Leading to Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
